molecular formula C11H11F3O3 B1450660 Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate CAS No. 2006277-57-0

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate

Cat. No. B1450660
M. Wt: 248.2 g/mol
InChI Key: DXGHMRVHEOQVKS-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate is a chemical compound with the CAS Number: 2006277-57-0 . It has a molecular weight of 248.2 and a linear formula of C11H11F3O3 . It is a colorless to yellow liquid .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate is represented by the formula C11H11F3O3 . The average mass of the molecule is 248.198 Da and the monoisotopic mass is 248.066025 Da .


Physical And Chemical Properties Analysis

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate is a colorless to yellow liquid . It has a molecular weight of 248.2 and a linear formula of C11H11F3O3 . The storage temperature is +4C .

Scientific Research Applications

Crystallographic Analysis

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate has been utilized in crystallographic studies. The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a related compound, was determined using single-crystal X-ray crystallography, highlighting its significance in structural chemistry (Manolov, Morgenstern, & Hegetschweiler, 2012).

Liquid Crystalline Polysiloxanes

In the field of polymer science, derivatives of Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate have been synthesized as precursors for side-chain liquid crystalline polysiloxanes. These compounds, characterized by differential scanning calorimetry and thermal optical polarized microscopy, exhibit high smectogen properties and are significant for advanced material applications (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Photodynamic Therapy

The compound has also been explored in the synthesis of a fluorine analogue of hematoporphyrin, which is potentially useful for photodynamic therapy in cancer treatment. This indicates its relevance in medicinal chemistry (Omote, Ando, Takagi, Koyama, & Kumadaki, 1996).

Chemical Synthesis

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate has been employed in various chemical synthesis processes. For example, its use in the Reformatsky-type reaction to produce ethyl 3-hydroxy-4-phenyl-3-(trifluoromethyl)butanoate demonstrates its versatility in organic synthesis (Coe, Markou, & Tatlow, 1997).

Catalysis

In the realm of catalysis, research has been conducted on the synthesis of ethyl p-hydroxyl benzoate using toluene-p-sulfonic acid as a catalyst. This research underlines the compound's role in enhancing chemical reactions and its importance in industrial chemistry (Liang Min, 2003).

Fluorine Chemistry

The compound has significant applications in fluorine chemistry, particularly in the synthesis of fluorinated derivatives for various chemical applications. The interaction of related benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been investigated, demonstrating the compound's relevance in fluorine chemistry and materials science (Gaidarzhy, Motnyak, & Kunshenko, 2020).

properties

IUPAC Name

ethyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-2-17-10(16)8-5-3-4-7(6-8)9(15)11(12,13)14/h3-6,9,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGHMRVHEOQVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178306
Record name Benzoic acid, 3-(2,2,2-trifluoro-1-hydroxyethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,2,2-Trifluoro-1-hydroxyethyl)benzoate

CAS RN

2006277-57-0
Record name Benzoic acid, 3-(2,2,2-trifluoro-1-hydroxyethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2006277-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(2,2,2-trifluoro-1-hydroxyethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Funabiki, A Hayakawa, R Kani… - European Journal of …, 2019 - Wiley Online Library
We have developed a new one‐pot synthesis of α‐aryl‐ and α‐heteroaryl‐α‐trifluoromethyl alcohols carrying not only arenes with electron‐withdrawing groups but also electron‐…

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